(5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Overview
Description
(5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C5H11Cl2N3 and a molecular weight of 184.07 g/mol . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the starting materials in a suitable solvent.
Cyclization: Heating the mixture to promote cyclization and formation of the imidazole ring.
Purification: Isolating the product through filtration, washing, and recrystallization.
Conversion to Dihydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various imidazole-based compounds .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its imidazole ring can mimic the histidine residue in proteins, making it useful in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The imidazole ring is a common motif in many pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The compound can also interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- (1-Methyl-1H-imidazol-2-yl)methanamine
Comparison: Compared to these similar compounds, (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(2-6)8-3-7-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKILLMJKKDPCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72631-77-7 | |
Record name | (5-methyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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